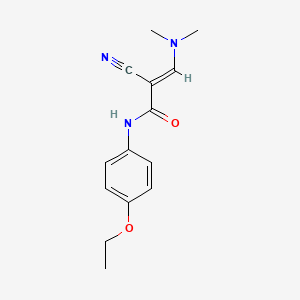

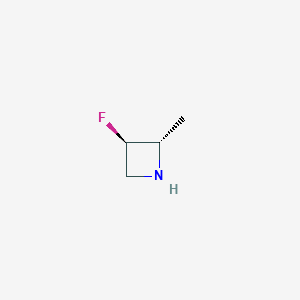

![molecular formula C21H20F3N5O3 B2503877 N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide CAS No. 1209279-89-9](/img/structure/B2503877.png)

N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide is a complex organic molecule that is likely to be of interest due to its potential applications in various fields such as materials science, pharmaceuticals, and organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that can include cyclisation processes. The paper titled "o-Nitrobenzylidene compounds. Part 4. The cyanide-induced cyclisation of o-acetamido-N-(o-nitrobenzylidene)anilines" discusses a cyclisation process using potassium cyanide in methanol, which could be relevant to the synthesis of the target compound . Although the exact synthesis of N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide is not described, similar cyclisation techniques may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds can provide insights into the likely structure of N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide. The paper on "3-Acetamido-4-(cyclooctylamino)nitrobenzene" describes the crystal and molecular structure of a substituted benzene derivative, which includes an eight-membered ring with distorted conformations . This information suggests that the cyclopentyl ring in the target compound may also adopt a non-planar conformation, potentially affecting its chemical properties and reactivity.

Chemical Reactions Analysis

The reactivity of the target compound can be inferred from the reactions of similar structures. The cyclisation reaction described in the second paper indicates that compounds with nitro groups and acetamido linkages can undergo transformations under the influence of cyanide . This suggests that the nitro and acetamido groups in N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide may also participate in chemical reactions that could be used to further modify the compound or to synthesize related structures.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide are not directly provided, the properties of similar compounds can be used to make educated guesses. For example, the presence of hydrogen bonds in the structure of the compound described in the first paper suggests that N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide may also exhibit hydrogen bonding, which could affect its solubility and melting point . Additionally, the nitro and trifluoromethyl groups are likely to contribute to the compound's reactivity and electronic properties.

Applications De Recherche Scientifique

Cyclopalladation of Aniline Derivatives

Research into the cyclopalladation of aniline derivatives, including acetylated anilines, has shown the influence of steric and electronic factors on the formation of cyclometalated complexes. These studies provide insights into the activation of aromatic CH bonds and the coordination of palladium at the nitroso N-atom, which is significant in understanding the chemical behavior of compounds similar to N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide (Mossi, Klaus, & Rys, 1992).

Synthesis of Substituted Phenazines

N-Aryl-2-nitrosoanilines, derivable from reactions involving nitroarenes, have been utilized in cyclization processes to furnish substituted phenazines. This methodology, highlighted by the synthesis of 1-methoxyphenazine from nitroarene–aniline pairs, represents a potential route for synthesizing complex molecular structures similar to the compound (Kwast, Stachowska, Trawczyński, & Wróbel, 2011).

Synthesis of γ-Lactam Library

The formal cycloaddition of imines and substituted succinic anhydrides, leading to the synthesis of a diverse γ-lactam library, demonstrates the application of cycloaddition reactions in generating a wide range of small molecules. This research could be relevant to the synthesis and functionalization of lactams similar to the target compound (Tan, Atherton, Smith, Soldi, Hurley, Fettinger, & Shaw, 2012).

Photoreactions of Flutamide

The study of photoreactions of flutamide, a compound with a nitroaromatic moiety similar to N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide, offers insights into the behavior of nitroaromatic compounds under UV light. This research highlights the differences in photoreactions across various solvents, which is pertinent to understanding the stability and reactivity of related compounds (Watanabe, Fukuyoshi, & Oda, 2015).

Propriétés

IUPAC Name |

N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N5O3/c22-21(23,24)14-4-3-5-15(10-14)27-17-7-6-16(29(31)32)11-18(17)26-12-19(30)28-20(13-25)8-1-2-9-20/h3-7,10-11,26-27H,1-2,8-9,12H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDWZTXTTVBEGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)CNC2=C(C=CC(=C2)[N+](=O)[O-])NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

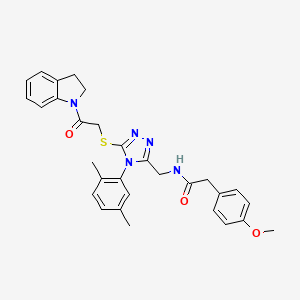

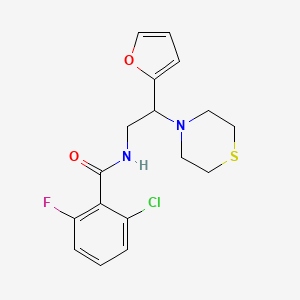

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)

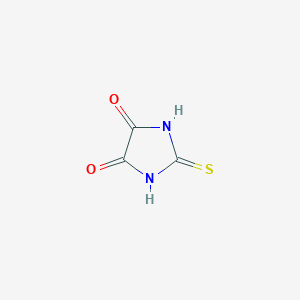

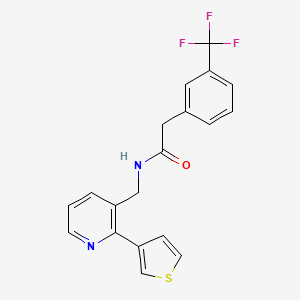

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503804.png)

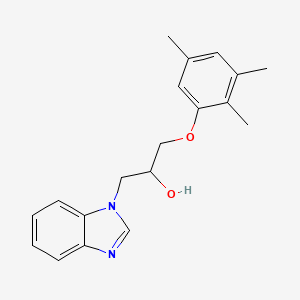

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-(4-methylphenyl)urea](/img/structure/B2503805.png)

![methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2503808.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate](/img/structure/B2503814.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2503817.png)